molecular formula C7H4FN B033359 4-Fluorobenzonitrile CAS No. 1194-02-1

4-Fluorobenzonitrile

Cat. No. B033359
CAS RN: 1194-02-1
M. Wt: 121.11 g/mol
InChI Key: AEKVBBNGWBBYLL-UHFFFAOYSA-N
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Patent
US07820654B2

Procedure details

To a solution of 4-fluoro benzaldehyde (8 g, 64 mmol) in acetonitrile (100 mL) was added NH2OH.HCl (5.78 g, 83 mmol) and NaI (4.8 g, 32 mmol) with stirring. The mixture was then stirred for 7 hours at refluxing temperature, cooled at the temperature in the range of 20-40° C., poured into water (200 mL) and extracted with EtOAc (2×250 mL). The organic layers were collected, combined, washed with brine solution, dried over anhydrous Na2SO4 and concentrated under vacuum to give the 4-fluoro-benzonitrile (6.0 g, 76% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[NH2:10]O.Cl.[Na+].[I-].O>C(#N)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:10])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
Quantity
5.78 g
Type
reactant
Smiles
NO.Cl
Name
Quantity
4.8 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 10) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was then stirred for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
WASH
Type
WASH
Details
washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.